4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-19-11-13-20(14-12-19)31(28,29)25-17-7-6-8-18(15-17)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJDALJHMBMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 435.5 g/mol
The structure contains a quinazoline moiety, which is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinazoline core through cyclization reactions.
- Substitution reactions to introduce the ethoxy and sulfonamide groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves:
- Inhibition of COX-2 : A study indicated that related compounds exhibit COX-2 inhibitory activity, which is crucial in cancer progression and inflammation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Ethoxy Compound | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | Cell Cycle Arrest in G0-G1 Phase |
| Related Compound | CCRF-CM (Leukemia) | 4.51 ± 0.24 | Induction of Apoptosis |
Anti-inflammatory Activity
The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This activity can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
Other Biological Activities
Research has also suggested other potential activities:
- Antimicrobial Effects : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
- Carbonic Anhydrase Inhibition : Certain benzenesulfonamides have demonstrated inhibition of carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases .
Case Studies
- Study on COX Inhibition : A derivative was tested for COX-2 inhibition and showed a maximum inhibition rate of 47.1% at a concentration of 20 μM, indicating promising anti-inflammatory properties .
- Antiproliferative Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values in the nanomolar range .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, and derivatives of 4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have shown significant potential against various bacterial strains.
Case Studies on Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound exhibits considerable antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. The structural similarities with known anticancer agents suggest that this compound may also inhibit tumor growth.
Antitumor Efficacy Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 15.2 | Apoptosis induction |
| Study 2 | MCF-7 | 12.5 | Cell cycle arrest |
| Study 3 | HeLa | 10.0 | Inhibition of angiogenesis |
These findings highlight the compound's potential in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Enzyme Inhibition Activity
The sulfonamide moiety in the compound suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those critical for bacterial growth.
Enzyme Inhibition Insights
Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underlines the compound's potential as an antimicrobial agent by disrupting bacterial metabolism.
Research Findings and Future Directions
The diverse applications of this compound in medicinal chemistry indicate its promise as a lead compound for further development. Ongoing research should focus on:
- Optimization of Structural Modifications : To enhance potency and selectivity against specific targets.
- In Vivo Studies : To evaluate pharmacokinetics, toxicity, and therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with other therapeutic agents to overcome resistance mechanisms.
Chemical Reactions Analysis
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) participates in several characteristic reactions:
Alkylation and Acylation
-
Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of anhydrous K₂CO₃, forming N-alkyl or N-acyl derivatives .
-
Example reaction with 2-chloro-N-arylacetamide yields thioether-linked derivatives under mild conditions (dry acetone, 12–24 hr) .
Hydrolysis
-
Resistant to acidic hydrolysis but undergoes slow cleavage in strongly basic media (e.g., NaOH/EtOH reflux).
Quinazolinone Core Modifications
The 2-methyl-4-oxoquinazolin-3(4H)-yl group enables electrophilic substitution and ring functionalization:
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs at the C6 position of the quinazolinone ring .
-
Halogenation (e.g., iodination) proceeds efficiently at C2 or C6 using I₂/KIO₃ in acetic acid .
Ring-Opening Reactions
-
Treatment with hydrazine opens the quinazolinone ring, forming a hydrazide intermediate.
Ethoxy Group Transformations
The ethoxy (-OCH₂CH₃) substituent undergoes:
Acidic Hydrolysis
-
Converted to a hydroxyl group (-OH) under refluxing HCl/EtOH (6–8 hr), enhancing water solubility.
Demethylation
-
Not observed under standard conditions, indicating stability of the ethoxy linkage.
Thioether Formation and Cross-Coupling
The compound serves as a scaffold for synthesizing derivatives via:
Thiol-Alkylation
Suzuki-Miyaura Coupling
Metal Complexation
The sulfonamide nitrogen coordinates with transition metals:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(II) | Methanol, RT | Square-planar | Enhanced antioxidant activity |
| Fe(III) | Aqueous EtOH | Octahedral | Catalytic studies |
Comparative Reactivity with Analogues
Key differences in reactivity among structurally related compounds:
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Stable in pH 4–9; precipitates in strongly acidic/basic media.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include:
Quinazolinone Substitutions: 2-Methyl vs. 2-Methylthio: Replacing the 2-methyl group with a methylthio group (e.g., in 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) increases sulfur-mediated interactions but may reduce metabolic stability . Linker Modifications: The target compound uses a direct phenyl linkage, whereas analogues like 4-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide employ an ethyl spacer, altering conformational flexibility and target binding .
Benzenesulfonamide Modifications: Ethoxy vs. Amino vs. Alkoxy Groups: Compounds like 4-amino-N-(thiazol-2-yl)benzenesulfonamide prioritize hydrogen bonding via the amino group, contrasting with the ethoxy group’s steric and electronic effects .
Physicochemical Properties
Q & A
Q. What are the standard synthetic protocols for 4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how are intermediates validated?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Coupling of anthranilic acid derivatives (e.g., 2-amino-4-methoxybenzoic acid) with isothiocyanato-benzenesulfonamide under reflux in alcohol solvents (e.g., ethanol) to form the quinazolinone core .
- Step 2 : Introduction of the ethoxybenzenesulfonamide group via microwave-assisted sulfonylation or nucleophilic substitution, achieving yields of 68–71% .
- Validation : Intermediates are characterized by ¹H/¹³C NMR (e.g., δ 2.49 ppm for methyl groups in quinazolinone, δ 113.06 ppm for aromatic carbons) and mass spectrometry (e.g., [M+H]+ at m/z 330.9) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : Aromatic protons appear as multiplets (δ 7.35–7.91 ppm), while sulfonamide NH resonates as a singlet (δ 10.82 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 364.0 [M+H]+ for mercapto derivatives) .
- Elemental Analysis : Carbon (C: ~54.53%) and nitrogen (N: ~16.96%) content must match theoretical values .
Advanced Research Questions
Q. How can researchers design assays to evaluate the antitumor activity of this compound, and what parameters should be prioritized?
- Assay Design : Use in vitro cytotoxicity tests (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Key Parameters :
- Dose-response curves for IC₅₀ determination (e.g., IC₅₀ = 2.5 μM for active derivatives) .
- Selectivity : Compare toxicity to normal cells (e.g., HEK-293) .
- Mechanistic Studies : Assess apoptosis (Annexin V staining) or kinase inhibition (e.g., tyrosine phosphatase 1B binding via GOLD scoring >60) .
Q. What strategies optimize synthetic yield while maintaining purity in large-scale preparations?
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) removes byproducts like unreacted anthranilic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
